molecular formula C8H16N4O B13252192 1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol

1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol

Cat. No.: B13252192
M. Wt: 184.24 g/mol
InChI Key: MZNPQNXMMZXGAJ-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring .

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure high efficiency and yield. The use of micro-reaction systems can significantly enhance the safety and scalability of the process .

Chemical Reactions Analysis

1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include mild temperatures and solvents like methanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar compounds to 1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol include other triazole derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other triazole derivatives.

Biological Activity

1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol (CAS No. 1512020-63-1) is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₆N₄O
  • Molecular Weight : 184.24 g/mol
  • CAS Number : 1512020-63-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.

Enzyme Inhibition

Research indicates that compounds containing the triazole moiety often exhibit enzyme inhibitory properties. This specific compound may act as an inhibitor for several enzymes involved in metabolic pathways, enhancing its therapeutic potential in treating diseases such as cancer and infections.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of triazole derivatives. The presence of the aminomethyl group in this compound suggests enhanced interaction with bacterial cell walls or membranes, potentially leading to increased efficacy against various pathogens.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular metabolism and signaling pathways.

Data Tables

Biological Activity Target Effect Reference
AntimicrobialBacterial EnzymesInhibition of growth
AnticancerCancer Cell MetabolismInduction of apoptosis
Enzyme InhibitionVarious Metabolic EnzymesDisruption of metabolic pathways

Case Study 1: Antimicrobial Efficacy

In a study published by Alzchem Group, derivatives similar to this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

A research article explored the effects of triazole derivatives on cancer cell lines. The study found that treatment with these compounds led to a decrease in cell viability and induced apoptosis through caspase activation pathways. This suggests a potential role for this compound in cancer therapeutics.

Properties

Molecular Formula

C8H16N4O

Molecular Weight

184.24 g/mol

IUPAC Name

1-[4-(aminomethyl)-5-methyltriazol-1-yl]-2-methylpropan-2-ol

InChI

InChI=1S/C8H16N4O/c1-6-7(4-9)10-11-12(6)5-8(2,3)13/h13H,4-5,9H2,1-3H3

InChI Key

MZNPQNXMMZXGAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC(C)(C)O)CN

Origin of Product

United States

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